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Compound Name: Hydroxytanshinone IIA

CAS No.: 18887-18-8

Cat. No.: B1587842

Get Quote

Derived from the dried root of Salvia miltiorrhiza (Danshen), a cornerstone of traditional

Chinese medicine, the tanshinones represent a class of lipophilic abietane diterpenoids with a

broad spectrum of pharmacological activities.[1][2] While major constituents like tanshinone IIA

and cryptotanshinone have been extensively studied, a minor derivative, 3-hydroxytanshinone

(also referred to as 3-HT or 3α-Hydroxytanshinone IIA), is emerging as a compound of

significant scientific interest.[3] Despite its relatively low abundance in natural extracts, its

unique biological activities, particularly in modulating cellular responses to hypoxia, underscore

its potential in drug discovery and development.[3][4]

This technical guide provides a comprehensive overview of 3-hydroxytanshinone, designed for

researchers, medicinal chemists, and drug development professionals. We will delve into its

core chemical structure, the analytical methodologies required for its unequivocal identification,

standard protocols for its isolation and analysis, and the molecular mechanisms that link its

structure to its biological function.

Section 1: Core Chemical Identity and
Physicochemical Properties
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The precise chemical structure of a molecule is the foundation of its function. 3-

Hydroxytanshinone is a hydroxylated derivative of tanshinone IIA, characterized by a rigid

tetracyclic diterpene quinone scaffold.[3] This structure dictates its physicochemical properties,

such as solubility and its ability to interact with biological targets.

The IUPAC name for this compound is (7R)-7-hydroxy-1,6,6-trimethyl-8,9-dihydro-7H-

naphtho[1,2-g]benzofuran-10,11-dione.[3] Its identity is confirmed by a unique combination of

identifiers and properties summarized in the table below.

Property Value Source(s)

IUPAC Name

(7R)-7-hydroxy-1,6,6-trimethyl-

8,9-dihydro-7H-naphtho[1,2-

g]benzofuran-10,11-dione

[3]

Synonyms
3-HT, 3α-Hydroxytanshinone

IIA
[3][4]

CAS Number 97399-71-8 [3][5]

Molecular Formula C₁₉H₁₈O₄ [3]

Molecular Weight 310.35 g/mol [3][5]

Physical Description Red Powder [3]

Below is a two-dimensional representation of the chemical structure of 3-hydroxytanshinone,

generated using the DOT language to illustrate the connectivity of the atoms and the core ring

system.

Caption: 2D chemical structure of 3-hydroxytanshinone.

Section 2: Spectroscopic and Chromatographic
Characterization
The elucidation and verification of 3-hydroxytanshinone's structure rely on a combination of

modern analytical techniques.[3] For researchers in drug development, these methods are

critical for quality control, metabolic studies, and ensuring the purity of the compound.
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Trustworthiness through Validation: The structural assignment is not a trivial matter; it is

confirmed through a robust, self-validating system of spectroscopic and chromatographic

analysis. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information

about the carbon-hydrogen framework, while Mass Spectrometry (MS) confirms the molecular

weight and elemental composition and provides fragmentation data for structural confirmation.

High-Performance Liquid Chromatography (HPLC) is used to separate the compound from

complex mixtures and verify its purity.[3]

Workflow for Analytical Characterization
The logical flow for identifying and quantifying 3-hydroxytanshinone in a sample, such as a

plant extract or a biological matrix, is outlined below. This workflow ensures a rigorous and

reproducible analysis.
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Caption: Standard workflow for the analysis of 3-hydroxytanshinone.

Experimental Protocol: LC-MS/MS Quantification of 3-
Hydroxytanshinone
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This protocol is based on established methods for the sensitive detection of tanshinone IIA and

its hydroxylated metabolites.[6][7] The use of a triple quadrupole mass spectrometer in

Selected Reaction Monitoring (SRM) mode provides high selectivity and sensitivity, which is

essential for quantifying low-abundance compounds in complex matrices.

1. Sample Preparation (from Rat Liver Microsomes)

Rationale: A liquid-liquid extraction with ethyl acetate is chosen for its efficiency in extracting

lipophilic tanshinones while leaving behind more polar, interfering substances.[6]

To a 100 µL aliquot of the microsomal incubation mixture, add 10 µL of an internal standard

solution (e.g., diazepam, 1 µg/mL in methanol).

Add 500 µL of ethyl acetate.

Vortex for 2 minutes to ensure thorough mixing and extraction.

Centrifuge at 13,000 rpm for 10 minutes to separate the organic and aqueous layers.

Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

Evaporate the solvent to dryness under a gentle stream of nitrogen gas at 40°C.

Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water) for

injection.

2. Chromatographic Conditions

Rationale: A C18 reversed-phase column is standard for separating moderately nonpolar

compounds like tanshinones. A gradient elution ensures good peak shape and separation

from other metabolites.

Column: Shim-pack VP-ODS (or equivalent C18 column, e.g., 2.0 mm x 150 mm, 5 µm).[6]

Mobile Phase A: Water with 0.1% formic acid.

Mobile Phase B: Acetonitrile with 0.1% formic acid.
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Flow Rate: 0.2 mL/min.

Gradient: Start at 30% B, increase linearly to 90% B over 15 minutes, hold for 5 minutes,

then return to initial conditions and equilibrate for 5 minutes.

Injection Volume: 10 µL.

3. Mass Spectrometry Conditions

Rationale: Electrospray ionization (ESI) in positive ion mode is effective for tanshinones,

which readily form [M+H]⁺ ions. SRM provides high selectivity by monitoring a specific

precursor-to-product ion transition.

Instrument: Triple quadrupole tandem mass spectrometer.[6]

Ionization Mode: Electrospray Ionization (ESI), Positive.

Monitoring Mode: Selected Reaction Monitoring (SRM).

SRM Transition for 3-Hydroxytanshinone: Precursor ion (Q1): m/z 311.1; Product ion (Q3):

To be determined by infusing a standard, but likely involves loss of water (m/z 293.1) or other

characteristic fragments.

Key Parameters: Optimize source parameters (e.g., spray voltage, source temperature)

according to the specific instrument manufacturer's guidelines.

Section 3: Sourcing the Compound: Extraction and
Synthesis
For research and development, obtaining a pure source of 3-hydroxytanshinone is paramount.

It can be sourced through isolation from its natural origin or via chemical synthesis.

Workflow: Isolation from Salvia miltiorrhiza
3-hydroxytanshinone is a naturally occurring diterpenoid isolated from S. miltiorrhiza roots.[3]

The process involves meticulous extraction and multi-step chromatographic separation to

isolate this minor component from the more abundant tanshinones.[3][8]
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Caption: General workflow for the isolation of 3-hydroxytanshinone.

Various extraction techniques have been developed to maximize the yield of tanshinones,

including alcohol extraction, ultrasonic-assisted extraction, and supercritical CO₂ fluid

extraction.[1][9] Following initial extraction, purification is typically achieved using

chromatographic methods like high-speed counter-current chromatography (HSCCC), which

separates compounds based on their differential partitioning between two immiscible liquid

phases.[8]

Chemical Synthesis
While isolation from natural sources is common, chemical synthesis provides an alternative and

potentially more scalable source for drug development. Asymmetric syntheses have been

developed that allow for the stereocontrolled construction of the tanshinone core, enabling

access to specific stereoisomers like (+)-(3S)-3-hydroxytanshinone.[10] These synthetic routes

often employ strategies such as Diels-Alder reactions to build the complex polycyclic

framework.[10][11]

Section 4: Mechanism of Action: Linking Structure
to Anti-Tumorigenic Activity
Recent groundbreaking research has elucidated a key molecular mechanism for 3-

hydroxytanshinone's anti-tumor activity, directly linking its chemical structure to a sophisticated

modulation of cellular metabolism and signaling.[4][12][13] Specifically, 3-HT has been

identified as an inhibitor of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a master regulator of

tumor progression and angiogenesis.[3][4]
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The mechanism is not one of direct enzymatic inhibition of HIF-1α itself, but rather an elegant,

indirect regulation via the glycolysis pathway.

Direct Binding to α-Enolase: Studies have demonstrated that 3-hydroxytanshinone directly

binds to α-enolase, a key enzyme in the glycolytic pathway.[4][13]

Inhibition of Glycolysis: This binding event suppresses the enzymatic activity of α-enolase,

leading to a blockade of glycolysis and a subsequent decrease in ATP production.[3][13]

Activation of AMPK: The resulting increase in the cellular AMP/ATP ratio activates AMP-

activated protein kinase (AMPK), a critical cellular energy sensor.[3][4]

Downregulation of HIF-1α: Activated AMPK then negatively regulates the expression of HIF-

1α.[12][13] By inhibiting HIF-1α, 3-HT suppresses the expression of its downstream targets,

including Vascular Endothelial Growth Factor (VEGF), thereby inhibiting hypoxia-induced

angiogenesis.[4][12]

This signaling cascade is visualized in the diagram below.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Tanshinones, Critical Pharmacological Components in Salvia miltiorrhiza - PMC
[pmc.ncbi.nlm.nih.gov]

2. researchgate.net [researchgate.net]

3. 3alpha-Hydroxytanshinone IIA | 97399-71-8 | Benchchem [benchchem.com]

4. 3-Hydroxytanshinone Inhibits the Activity of Hypoxia-Inducible Factor 1-α by Interfering
with the Function of α-Enolase in the Glycolytic Pathway - PubMed
[pubmed.ncbi.nlm.nih.gov]

5. medchemexpress.com [medchemexpress.com]

6. Simultaneous determination of tanshinone IIA and its three hydroxylated metabolites by
liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

7. researchgate.net [researchgate.net]

8. Extraction and preparative purification of tanshinones from Salvia miltiorrhiza Bunge by
high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

9. Frontiers | Tanshinones, Critical Pharmacological Components in Salvia miltiorrhiza
[frontiersin.org]

10. researchgate.net [researchgate.net]

11. Frontiers | Research and Development of Natural Product Tanshinone I: Pharmacology,
Total Synthesis, and Structure Modifications [frontiersin.org]

12. pure.korea.ac.kr [pure.korea.ac.kr]

13. 3-Hydroxytanshinone Inhibits the Activity of Hypoxia-Inducible Factor 1-α by Interfering
with the Function of α-Enolase in the Glycolytic Pathway - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Introduction: Unveiling a Minor Tanshinone of Major
Interest]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1587842/docs#introduction-unveiling-a-minor-
tanshinone-of-major-interest]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b1587842?utm_src=pdf-custom-synthesis#bc-rfq
https://pmc.ncbi.nlm.nih.gov/articles/PMC6426754/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6426754/
https://www.researchgate.net/figure/Chemical-structure-of-representative-tanshinone-compounds-contained-in-S-miltiorrhiza_fig1_331734673
https://www.benchchem.com/product/b1631807
https://pubmed.ncbi.nlm.nih.gov/38792080/
https://pubmed.ncbi.nlm.nih.gov/38792080/
https://pubmed.ncbi.nlm.nih.gov/38792080/
https://www.medchemexpress.com/3%CE%B1-hydroxytanshinone-iia.html
https://pubmed.ncbi.nlm.nih.gov/16470728/
https://pubmed.ncbi.nlm.nih.gov/16470728/
https://www.researchgate.net/publication/51373489_Simultaneous_determination_of_tanshione_IIA_and_its_three_hydroxylated_metabolites_by_liquid_chromatographytandem_mass_spectrometry
https://pubmed.ncbi.nlm.nih.gov/21621488/
https://pubmed.ncbi.nlm.nih.gov/21621488/
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2019.00202/full
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2019.00202/full
https://www.researchgate.net/publication/344366425_Synthesis_and_Biological_Activity_Study_of_Tanshinone_Derivatives_A_Literature_and_Patent_Review
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2022.920411/full
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2022.920411/full
https://pure.korea.ac.kr/en/publications/3-hydroxytanshinone-inhibits-the-activity-of-hypoxia-inducible-fa/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11123766/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11123766/
https://www.benchchem.com/product/b1587842/docs#introduction-unveiling-a-minor-tanshinone-of-major-interest
https://www.benchchem.com/product/b1587842/docs#introduction-unveiling-a-minor-tanshinone-of-major-interest
https://www.benchchem.com/product/b1587842/docs#introduction-unveiling-a-minor-tanshinone-of-major-interest
https://www.benchchem.com/product/b1587842/docs#introduction-unveiling-a-minor-tanshinone-of-major-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1587842?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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